molecular formula C7H14O2 B072436 4,4-Dimethylpentanoic acid CAS No. 1118-47-4

4,4-Dimethylpentanoic acid

Cat. No. B072436
CAS RN: 1118-47-4
M. Wt: 130.18 g/mol
InChI Key: HMMSZUQCCUWXRA-UHFFFAOYSA-N
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Description

4,4-Dimethylpentanoic acid is a chemical compound that has garnered interest in various scientific studies due to its unique chemical structure and properties. Its synthesis, molecular structure, and both chemical and physical properties have been explored to understand its potential applications and behavior in different chemical reactions.

Synthesis Analysis

The synthesis of compounds similar to 4,4-Dimethylpentanoic acid involves methods that may not require transition-metal catalysts, highlighting a shift towards more environmentally friendly and efficient synthetic processes. For example, the decarboxylative 1,1-dimethyltrifluoroethylation of heteroarenes with related acids demonstrates a metal-free approach to obtaining structurally complex molecules with high yields (Liu et al., 2018).

Molecular Structure Analysis

Studies on compounds structurally related to 4,4-Dimethylpentanoic acid, such as those involving W(CO)5 complexes, provide insight into the molecular structure through methods like FTIR Spectroelectrochemistry, highlighting the importance of molecular geometry in determining chemical reactivity and properties (Kowalski et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of 4,4-Dimethylpentanoic acid derivatives can be complex, involving various reaction mechanisms. For instance, the synthesis and characterization of specific complexes have shed light on the hydrogen bonding patterns and the impact of structural modifications on chemical reactivity (Kant et al., 2014).

Scientific Research Applications

  • Meteoritic Amino Acids : One study discussed the occurrence of 2-amino-2,3-dimethylpentanoic acid in meteorites and its implications for asymmetric influences on organic chemical evolution before life originated (Cronin & Pizzarello, 1997).

  • Synthetic Applications : Another study elaborated on the synthesis of methyl 3-oxo-4,4-dimethylpentanoate-1,3-14C, highlighting its preparation methodology and significance in chemical studies (Sieving, 1987).

  • Pharmaceuticals and Disinfection : Research has also been conducted on the chlorination of pharmaceuticals, such as gemfibrozil (2,2-dimethyl-5-(2,5-dimethylphenoxy)pentanoic acid), and its conversion into chlorinated by-products, indicating the reactivity of similar compounds in water treatment processes (Krkošek et al., 2011).

  • Clinical Applications : Clinical assays of synthetic estrogens have involved derivatives of compounds like 3-(6-methoxy-2-naphthyl)-2–2-dimethylpentanoic acid, indicating the medical relevance of structurally similar compounds (Sturnick & Gargill, 1952).

  • Material Science and Polymer Chemistry : Studies in material science have synthesized and characterized polyamides with pendant pentadecyl chains starting from compounds like 4-(4′-carboxyphenoxy)-2-pentadecylbenzoic acid, showing the utility of similar compounds in creating new materials (More et al., 2010).

  • Chiral Auxiliary in Organic Chemistry : Ethyl 4,4-dimethylpyroglutamate has been used as a chiral auxiliary in Michael addition reactions involving α,β-unsaturated acids, indicating the role of structurally similar compounds in stereoselective synthesis (Ezquerra et al., 1999).

Safety And Hazards

4,4-Dimethylpentanoic acid is classified as an eye irritant (Category 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

4,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(2,3)5-4-6(8)9/h4-5H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMSZUQCCUWXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30880579
Record name 4,4-Dimethylpentanoic acid
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Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4,4-Dimethylpentanoic acid

CAS RN

1118-47-4, 33113-10-9, 95823-36-2
Record name 4,4-Dimethylpentanoic acid
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Record name Pentanoic acid, 4,4-dimethyl-
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Record name Neoheptanoic acid
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Record name Pentanoic acid, 4,4-dimethyl-
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Record name 4,4-Dimethylpentanoic acid
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Record name 4,4-Dimethylpentanoic acid
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Synthesis routes and methods I

Procedure details

4,4-Dimethyl-pentanoic acid methyl ester (7.0 g, 48.5 mmol, 1.0 eq.) was treated with a solution of NaOH (4.0 g, 100 mmol, 2.1 eq.) in water (5 mL). The homogeneous solution was allowed to stir for 4-5 hours. The reaction was diluted with CH2Cl2 and the aqueous layer was extracted with CH2Cl2 (50 mL×3). The aqueous layer was acidified with 6M HCl to pH˜1.5 and extracted with ethyl acetate (50 mL×3). The combined ethyl acetate fractions were dried over MgSO4, filtered and evaporated to provide 4,4-dimethyl-pentanoic acid (5.35 g, 41.1 mmol, 85%) as a colorless oil: 1H NMR (CDCl3, 400 MHz) δ 0.89 (s, 9H), 1.53-1.57 (m, 2H), 2.26-2.30 (m, 2H).
Quantity
7 g
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4 g
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5 mL
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Synthesis routes and methods II

Procedure details

1-Chloro-3,3-dimethylbutane (log) was added dropwise to magnesium turnings (2 g) with an initiating amount of iodine crystals in dry diethyl ether (100 ml) and Grignard formation allowed to proceed to completion over 1 hour. The mixture was poured onto dry ice (50 g) very slowly and 0.5 N sodium hydroxide added and the basic aqueous layer provided extracted with diethyl ether (x2). The basic aqueous layer was acidified and extracted with diethyl ether which was dried over magnesium sulphate, filtered then evaporated under vacuum to yield 7.2 g of 4,4-dimethyl pentanoic acid.
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2 g
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100 mL
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Synthesis routes and methods III

Procedure details

4,4-Dimethyl-2-pentenoic acid (343 g), methanol/tetrahydrofuran=3/1 (150 mL) and ethanol (1240 mL) were mixed. After an addition of 10 w/w % palladium on activated carbon (31 g) to the mixture, the mixture was stirred at RT for 10.5 hr under hydrogen atmosphere (1 atm). The 10 w/w % palladium on activated carbon was filtered off and the filtrate was concentrated in vacuo to give the title compound (354 g) as a crude product.
Quantity
343 g
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reactant
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methanol tetrahydrofuran
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0 (± 1) mol
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3/1
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150 mL
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1240 mL
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Name
10
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31 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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